molecular formula C13H12O B14374335 2-Phenylcyclohepta-2,4-dien-1-one CAS No. 91309-46-5

2-Phenylcyclohepta-2,4-dien-1-one

Cat. No.: B14374335
CAS No.: 91309-46-5
M. Wt: 184.23 g/mol
InChI Key: NUXRGNYETLGROS-UHFFFAOYSA-N
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Description

2-Phenylcyclohepta-2,4-dien-1-one is an organic compound with a unique structure characterized by a seven-membered ring with conjugated double bonds and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylcyclohepta-2,4-dien-1-one can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cycloheptadienone structure. For example, the reaction between cyclopentadienone and phenylacetylene under specific conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclohepta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cycloheptane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylcycloheptanone, while reduction can produce phenylcycloheptane.

Scientific Research Applications

2-Phenylcyclohepta-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenylcyclohepta-2,4-dien-1-one involves its interaction with various molecular targets. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can affect biological pathways. For example, its derivatives have been shown to inhibit certain enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a seven-membered ring and a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to materials science.

Properties

CAS No.

91309-46-5

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2-phenylcyclohepta-2,4-dien-1-one

InChI

InChI=1S/C13H12O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1-5,7-9H,6,10H2

InChI Key

NUXRGNYETLGROS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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